REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](N)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]1([N:7]2[CH2:11][CH2:10][C:9](=[O:12])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
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WASH
|
Details
|
washed with toluene
|
Type
|
DISSOLUTION
|
Details
|
The crystalline sold is dissolved in water
|
Type
|
FILTRATION
|
Details
|
Acidification with acetic acid, filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |